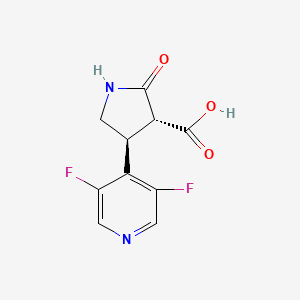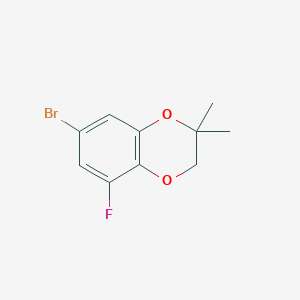
7-bromo-5-fluoro-2,2-dimethyl-3H-1,4-benzodioxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-bromo-5-fluoro-2,2-dimethyl-3H-1,4-benzodioxine is a chemical compound that belongs to the class of benzodioxines. This compound features a bromine atom at the 7th position, a fluorine atom at the 5th position, and two methyl groups at the 2nd position of the benzodioxine ring. Benzodioxines are known for their diverse applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-5-fluoro-2,2-dimethyl-3H-1,4-benzodioxine typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a suitable benzodioxine precursor. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and fluorinating agents like Selectfluor. The reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent concentrations. This ensures the efficient and scalable production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
7-bromo-5-fluoro-2,2-dimethyl-3H-1,4-benzodioxine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.
Wissenschaftliche Forschungsanwendungen
7-bromo-5-fluoro-2,2-dimethyl-3H-1,4-benzodioxine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: Researchers use it to study its interactions with biological molecules and its potential as a bioactive agent.
Industrial Applications: It is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 7-bromo-5-fluoro-2,2-dimethyl-3H-1,4-benzodioxine involves its interaction with specific molecular targets. The bromine and fluorine atoms can form strong bonds with target molecules, leading to changes in their structure and function. The compound may also participate in redox reactions, affecting cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-bromo-2-fluoro-m-xylene: This compound has a similar structure but lacks the benzodioxine ring.
4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole: This compound features additional bromine and fluorine atoms and a different heterocyclic ring.
Uniqueness
7-bromo-5-fluoro-2,2-dimethyl-3H-1,4-benzodioxine is unique due to its specific substitution pattern and the presence of the benzodioxine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H10BrFO2 |
|---|---|
Molekulargewicht |
261.09 g/mol |
IUPAC-Name |
7-bromo-5-fluoro-2,2-dimethyl-3H-1,4-benzodioxine |
InChI |
InChI=1S/C10H10BrFO2/c1-10(2)5-13-9-7(12)3-6(11)4-8(9)14-10/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
KESMBJUOTJMFJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC2=C(O1)C=C(C=C2F)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


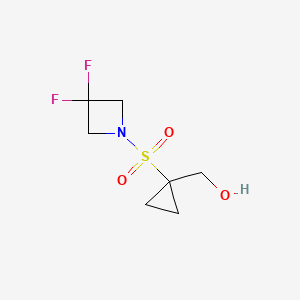
![3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B13337353.png)
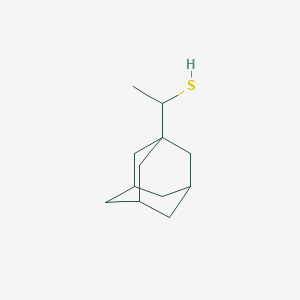


![3-Azabicyclo[3.1.1]heptan-1-ol](/img/structure/B13337362.png)

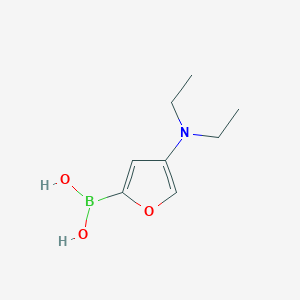

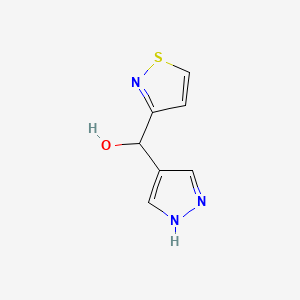
![4-(bromomethyl)-1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole](/img/structure/B13337405.png)
![N-(4-chloro-3-fluoro-phenyl)-N'-[(1R,2R)-2-(guanidinomethyl)-5-(methylaminomethyl)indan-1-yl]oxamide](/img/structure/B13337413.png)

